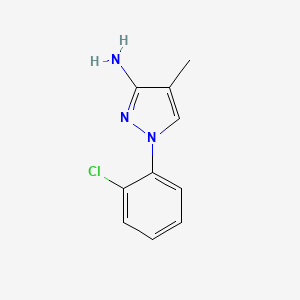

1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine

Description

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1249384-77-7) is a pyrazole derivative with the molecular formula C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol . The compound features a 2-chlorophenyl group at position 1 and a methyl group at position 4 of the pyrazole ring. It is supplied as a powder by American Elements, with storage recommendations at 4°C .

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEIWDCOWUIHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a methyl group attached to the pyrazole ring, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored extensively. In vitro studies have shown that this compound exhibits significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

3. Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, compounds similar to this compound have shown potent inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range .

The biological activities of this compound are attributed to several mechanisms:

- COX Inhibition : Many pyrazole derivatives act as selective inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

- Cytokine Modulation : These compounds can modulate the expression of pro-inflammatory cytokines, thus reducing inflammation.

- Antioxidant Activity : Pyrazoles have also been noted for their ability to scavenge free radicals and reduce oxidative stress, contributing to their anti-inflammatory effects .

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant reductions in inflammation markers in animal models. The results showed that these compounds could effectively mitigate swelling and pain associated with inflammatory conditions .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various pyrazole derivatives were tested against clinical isolates of bacteria. The results highlighted the superior efficacy of certain derivatives over traditional antibiotics, suggesting a potential role for these compounds in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively target specific oncogenic pathways, leading to reduced tumor growth in animal models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research published in Journal of Medicinal Chemistry highlighted the compound's ability to modulate inflammatory responses by targeting key enzymes involved in the inflammatory cascade.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Agricultural Chemistry

Pesticide Development

In agricultural applications, this compound is being explored as a potential pesticide. Its structural characteristics allow for modifications that enhance its efficacy against pests while minimizing environmental impact. Research has indicated that derivatives of this compound can effectively control agricultural pests by interfering with their reproductive systems or metabolic processes.

Herbicide Potential

Additionally, there is ongoing research into its use as a herbicide. The ability to selectively target specific plant species while sparing crops makes it an attractive candidate for developing new herbicides. Studies have shown promising results in laboratory settings, where modified pyrazole derivatives demonstrated effective weed control with reduced phytotoxicity to desirable plants.

Materials Science

Polymer Synthesis

In materials science, this compound is being studied for its potential role in synthesizing novel polymers. Its reactive amine group can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Nanocomposites

Furthermore, the compound has been incorporated into nanocomposites to enhance their mechanical and thermal properties. Research has shown that adding pyrazole derivatives can improve the stability and performance of polymer matrices under thermal stress.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Electronic Effects

- Positional Isomerism: The comparison between this compound and 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (both C₁₀H₁₀ClN₃) demonstrates how chlorine placement on the phenyl ring influences electronic distribution.

- Halogenation : Fluorine substitution (e.g., in C₁₀H₉ClFN₃ analogs) increases molecular polarity and metabolic stability compared to chlorine-only derivatives. For instance, 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1) has a higher molecular weight (225.65 vs. 207.66) due to fluorine’s atomic mass .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in compounds like C₁₆H₁₁ClF₃N₃ significantly enhances electron-withdrawing effects, which can improve receptor binding affinity but may reduce aqueous solubility .

Pharmacological Implications

- Hydrogen Bonding : The 3-amine group in pyrazoles facilitates hydrogen bonding, a critical feature for kinase inhibition. Fluorine’s electronegativity in analogs like C₁₀H₉ClFN₃ may strengthen such interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine typically involves:

- Formation of the pyrazole core with appropriate substitution at N-1 and C-4 positions.

- Introduction of the 2-chlorophenyl group at the N-1 position.

- Installation of the amino group at the C-3 position.

- Methyl substitution at the C-4 position.

These steps are often achieved via multi-component reactions, catalytic hydrogenation, or direct amination of pyrazole precursors.

Multi-Component Reactions for Pyrazole Core Formation

A widely used approach involves three- or four-component reactions catalyzed by organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) to construct substituted pyrazoles efficiently.

Example: A three-component reaction combining an aldehyde (bearing the 2-chlorophenyl moiety), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile in ethanol with DABCO catalyst yields substituted pyrazole derivatives with amino functionality at C-3 and methyl at C-4 positions. This method provides moderate to excellent yields within 30 minutes under mild conditions.

Catalyst and Solvent: DABCO is favored for its high reactivity, low toxicity, and eco-friendliness. Ethanol is commonly used as a green solvent.

| Component | Role | Example |

|---|---|---|

| Aldehyde | Provides 2-chlorophenyl group | 2-chlorobenzaldehyde |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Pyrazolone precursor | Pyrazolone derivative |

| Malononitrile | Nucleophile, introduces amino group | Malononitrile |

| DABCO | Base catalyst | Organic base catalyst |

| Ethanol | Solvent | Green solvent |

This method is efficient for synthesizing pyrazole derivatives structurally related to this compound.

Hydrogenation and Amination Processes

Another approach involves the catalytic hydrogenation of nitro-substituted pyrazole intermediates to yield the amino-substituted pyrazole.

Process Overview: Starting from 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, catalytic hydrogenation using a platinum-based catalyst in the presence of a nitrogen-containing base and sulfur compound under hydrogen atmosphere produces 2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-N-hydroxy-benzenamine intermediates.

One-Pot Process: The hydrogenation product can be directly used in subsequent reactions without isolation, improving efficiency.

Base Selection: Inorganic bases such as sodium bicarbonate, sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide are employed to facilitate the reaction and improve purity.

Purity: The resulting compounds can achieve purities of 90% to 99%, suitable for further synthetic applications.

Direct Preparation from Primary Amines

A novel method reported involves direct preparation of N-substituted pyrazoles from primary aromatic amines and diketones.

Example: Using 2,4,4-trimethylpentan-2-amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours yields N-substituted pyrazoles in moderate yields (~38%).

Relevance: This method demonstrates the feasibility of synthesizing N-aryl pyrazoles, which can be adapted for 2-chlorophenyl substitution at N-1 position.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The multi-component synthesis route is favored for its operational simplicity and environmentally benign conditions. The use of DABCO as a catalyst enables rapid formation of the pyrazole ring with controlled substitution patterns.

The hydrogenation method is particularly useful when starting materials contain nitro groups, allowing selective reduction to amino groups under mild conditions with platinum catalysts. The one-pot nature of the process reduces purification steps and enhances overall efficiency.

The direct amination method provides an alternative pathway but may require more extensive purification and optimization to improve yields.

The choice of base and solvent significantly influences reaction outcomes, with inorganic bases like sodium bicarbonate or potassium carbonate commonly used to maintain reaction pH and facilitate conversions.

Reaction temperatures generally range from ambient to moderate heating (e.g., 30 °C to 85 °C), balancing reaction rate and selectivity.

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) is used to cyclize substituted benzoic acid hydrazides into pyrazole derivatives. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential steps including formylation, oxidation, and acylation . Characterization involves IR spectroscopy for functional group analysis and NMR for structural confirmation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, bond lengths and angles derived from SC-XRD data (e.g., C–C distances of ~1.39 Å and Cl–C–C angles of ~120°) validate the pyrazole core and substituent positions . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are used to verify molecular weight and proton environments .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Pyrazole derivatives are tested at concentrations ranging from 1–100 µg/mL, with activity linked to electron-withdrawing substituents like chlorine .

Advanced Research Questions

Q. How can low yields in the cyclization step during synthesis be optimized?

- Methodological Answer : Catalyst selection and solvent systems critically influence yield. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates . Microwave-assisted synthesis or elevated temperatures (e.g., 80–120°C) can also reduce reaction times and improve yields by 20–30% .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling patterns. Computational chemistry tools (e.g., DFT calculations) predict NMR shifts and identify dominant conformers .

Q. What strategies are effective for functionalizing the pyrazole ring to enhance bioactivity?

- Methodological Answer :

- Mannich Reactions : Introduce aminoalkyl groups at the 3-amine position to improve solubility and target interactions .

- Nucleophilic Substitution : Replace the 2-chlorophenyl group with fluorinated aryl moieties to modulate electronic properties and metabolic stability .

- Metal Coordination : Design Schiff base complexes (e.g., with Mn²⁺ or Fe²⁺) to exploit redox activity for anticancer applications .

Q. How to design a study exploring structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations at the 4-methyl and 2-chlorophenyl positions.

- Step 2 : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Step 3 : Perform molecular docking to predict interactions with targets like tubulin or carbonic anhydrase IX .

- Step 4 : Validate mechanisms via flow cytometry (apoptosis) and Western blotting (protein expression) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.